N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
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Description
The compound "N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine" is a chemical entity that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. The structure suggests the presence of a benzothiazole moiety, which is a common scaffold in many biologically active compounds, and dichlorophenyl and methoxy groups, which may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves the formation of the benzothiazole ring followed by functionalization at various positions. For instance, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines involves N-methylation and displacement reactions . Similarly, the synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives includes the attachment of various substituents to the benzyl moiety . Although these methods do not directly describe the synthesis of the compound , they provide insight into possible synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by NMR and mass spectrometry . Similarly, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was determined by X-ray diffraction . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can vary significantly depending on the substituents present. For instance, N-methoxy-9-methyl-9H-purin-6-amines with strongly electronegative substituents showed limited reactivity under alkylation conditions . This suggests that the electron-withdrawing dichlorophenyl group in the compound of interest may also influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the electronic properties and intermolecular interactions of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine were studied using Hirshfeld surface analysis and theoretical calculations . These analyses can provide valuable information about the stability, solubility, and potential biological activity of the compound.
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it.
Future Directions
This would involve discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For a chemical compound, this could include potential new reactions it could be used in.
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properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYLIIPXKXSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366627 |
Source
|
Record name | N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine | |
CAS RN |
16763-13-6 |
Source
|
Record name | N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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